Cas no 1281133-09-2 (N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide)

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide is a structurally complex small molecule featuring a piperidine core with dual carboxamide functionalities. The presence of a 1-cyanocyclobutyl group enhances its steric and electronic properties, while the isopropyl substituent contributes to lipophilicity. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate or scaffold for drug discovery. Its rigid cyclobutyl moiety may improve binding selectivity, and the methyl group on the tertiary amide could influence metabolic stability. The compound's modular design allows for further derivatization, making it valuable for exploring structure-activity relationships in bioactive molecule development.
N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide structure
1281133-09-2 structure
Product name:N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide
CAS No:1281133-09-2
MF:C16H26N4O2
MW:306.403243541718
CID:5878720
PubChem ID:53541153

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26679669
    • Z878667302
    • N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide
    • 3-N-(1-cyanocyclobutyl)-3-N-methyl-1-N-propan-2-ylpiperidine-1,3-dicarboxamide
    • AKOS034649232
    • 1281133-09-2
    • Inchi: 1S/C16H26N4O2/c1-12(2)18-15(22)20-9-4-6-13(10-20)14(21)19(3)16(11-17)7-5-8-16/h12-13H,4-10H2,1-3H3,(H,18,22)
    • InChI Key: NPFCAUOVRPYWQZ-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C(NC(C)C)=O)CCC1)N(C)C1(C#N)CCC1

Computed Properties

  • Exact Mass: 306.206
  • Monoisotopic Mass: 306.206
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4A^2
  • XLogP3: 0.8

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26679669-0.05g
N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide
1281133-09-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide

N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide (CAS 1281133-09-2): A Comprehensive Overview

In the realm of specialized chemical compounds, N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide (CAS 1281133-09-2) stands out as a molecule of significant interest to researchers and pharmaceutical developers. This piperidine derivative, characterized by its unique cyanocyclobutyl and dicarboxamide functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The compound's structural complexity and functional versatility make it a valuable building block in the synthesis of novel therapeutic agents.

The molecular structure of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide features a central piperidine ring with strategically positioned substituents that influence its physicochemical properties. The presence of both methyl and isopropyl groups contributes to the compound's lipophilicity, while the cyanocyclobutyl moiety adds steric complexity. These structural attributes are particularly relevant in current research trends focusing on bioavailability optimization and targeted drug delivery systems, which are among the most searched topics in pharmaceutical chemistry today.

Recent scientific literature highlights the growing importance of piperidine derivatives in developing central nervous system (CNS) therapeutics, a field that has seen increased interest due to rising global neurological disorder prevalence. While specific pharmacological data on CAS 1281133-09-2 remains proprietary in many cases, structural analogs suggest potential applications in modulating neurotransmitter systems. This aligns with current industry focus on precision medicine approaches, another highly searched term in pharmaceutical research circles.

The synthesis of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide typically involves multi-step organic transformations, with careful attention to the introduction of the cyanocyclobutyl group. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting broader industry shifts toward sustainable pharmaceutical manufacturing. These process considerations are increasingly important to researchers, as evidenced by rising search volumes for green synthesis methods and sustainable chemistry in academic databases.

From a commercial perspective, CAS 1281133-09-2 represents a niche but growing segment of the fine chemicals market. Suppliers specializing in custom synthesis and building blocks for drug discovery have reported steady demand for such structurally complex intermediates. This market trend correlates with increased investment in small molecule drug development, particularly in areas addressing unmet medical needs - a topic generating significant search activity among pharmaceutical professionals and investors alike.

Quality control of N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide presents unique analytical challenges due to its structural complexity. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify purity and confirm structural integrity. These analytical considerations are particularly relevant given current industry emphasis on quality by design (QbD) principles, another frequently searched term in pharmaceutical quality assurance discussions.

Storage and handling of CAS 1281133-09-2 require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical storage protocols should be followed to maintain stability. This practical aspect of working with specialized compounds remains a common search topic among laboratory technicians and research scientists entering the field.

The intellectual property landscape surrounding piperidine-1,3-dicarboxamide derivatives continues to evolve, with several patents referencing related structures in various therapeutic applications. This legal dimension adds another layer of complexity to research involving N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide, making patent searches and freedom-to-operate analyses essential preliminary steps for potential commercial developers - processes that generate substantial search activity in professional databases.

Looking forward, the scientific community anticipates continued interest in CAS 1281133-09-2 and related compounds as research into GPCR modulators and enzyme inhibitors progresses. These areas represent some of the most active fronts in current drug discovery, as reflected by publication trends and search patterns across scientific literature databases. The compound's structural features position it well for potential applications in these developing research directions.

For researchers considering working with N3-(1-cyanocyclobutyl)-N3-methyl-N1-(propan-2-yl)piperidine-1,3-dicarboxamide, access to reliable spectral data and reference standards remains crucial. These supporting materials, frequently searched for in conjunction with novel compounds, facilitate proper characterization and method development - essential steps in any rigorous research program involving specialized chemical entities.

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